Pyridostatin Trifluoroacetate

Catalog No.
S548120
CAS No.
1472611-44-1
M.F
C37H35F9N8O11
M. Wt
938.72
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridostatin Trifluoroacetate

CAS Number

1472611-44-1

Product Name

Pyridostatin Trifluoroacetate

IUPAC Name

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C37H35F9N8O11

Molecular Weight

938.72

InChI

InChI=1S/C31H32N8O5.C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);(H,6,7)

InChI Key

CYYZQGUDHAKBIQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

Pyridostatin; PDS; Pyridostatin TFA salt

Description

The exact mass of the compound Pyridostatin Trifluoroacetate is 596.24957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pyridostatin Trifluoroacetate is a chemical compound recognized for its role as a G-quadruplex ligand. It exhibits a high affinity for G-quadruplex structures, particularly those formed by RNA, and has been shown to induce conformational changes in telomere G-quadruplex complexes. This compound's unique properties allow it to stimulate double-stranded DNA breakage and alter telomere function, making it significant in both biological and medicinal contexts .

Pyr-TFA's primary mechanism of action involves binding to G-quadruplex structures in DNA and RNA. This stabilization disrupts the normal folding and function of these structures, potentially leading to several cellular effects (1: , 4: ).

  • Impact on Cancer Cells: Pyr-TFA has been shown to inhibit the proliferation of various cancer cell lines [1]. This effect is attributed to the induction of DNA damage and cell cycle arrest at the G2/M phase [1, 4]. Pyr-TFA may also target specific proto-oncogenes, like Src, further contributing to its anti-cancer properties [4].
  • Neurotoxicity: Studies suggest Pyr-TFA can cause neurite retraction, synaptic loss, and neuronal cell death at higher concentrations [4]. This effect might be due to G-quadruplex stabilization in neuronal RNA, although the exact mechanism requires further investigation [4].

High Affinity for RNA G-Quadruplexes

PT exhibits a unique property – it demonstrates high molecular specificity for RNA G-quadruplexes over DNA G-quadruplexes []. This selectivity makes PT a valuable tool for researchers studying the function of RNA G-quadruplexes in various biological processes. By specifically targeting RNA G-quadruplexes, PT allows scientists to investigate their role without affecting DNA G-quadruplex function, which can be critical for cell viability.

, including:

  • Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions modify its functional groups.
  • Substitution: Pyridostatin can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents for these reactions include hydrogen peroxide (as an oxidizing agent), sodium borohydride (as a reducing agent), and various nucleophiles for substitution reactions.

Pyridostatin Trifluoroacetate exhibits significant biological activities:

  • Anticancer Properties: It has been shown to suppress cellular viability and growth in cancer cells. For instance, it decreases the synthesis of Epstein-Barr virus-encoded nuclear antigen 1, indicating its antiviral properties .
  • Mechanism of Action: The compound binds to G-quadruplex structures, stabilizing them and inhibiting processes such as replication and transcription. This binding can lead to DNA damage and cell-cycle arrest by targeting proto-oncogenes like Src .

The synthesis of Pyridostatin Trifluoroacetate involves several steps:

  • Formation of the Pyridostatin Core: This is achieved through reactions involving pyridine-based building blocks.
  • Functionalization: The core is then functionalized with trifluoroacetate groups.
  • Purification: The final product is purified through various methods, including chromatography.

This multi-step synthesis typically requires organic solvents and specific reagents to achieve high yields .

Pyridostatin Trifluoroacetate has diverse applications:

  • Scientific Research: It is used extensively in studies involving G-quadruplex structures, contributing to our understanding of their biological significance.
  • Cancer Therapy: Due to its ability to induce DNA damage selectively at specific genomic targets, it is being explored as a potential therapeutic agent in cancer treatment .
  • Drug Development: Its unique properties make it a candidate for developing new chemical entities aimed at targeting G-quadruplexes in various diseases .

Research indicates that Pyridostatin Trifluoroacetate interacts selectively with G-quadruplex nucleic acids. Studies have shown that it can downregulate proteins involved in cell cycle regulation while upregulating others, suggesting a complex regulatory mechanism at play. This selectivity distinguishes it from other anticancer agents that often induce widespread DNA damage .

Pyridostatin Trifluoroacetate shares similarities with several other compounds that also target G-quadruplex structures. Here are some notable comparisons:

Compound NameKey FeaturesUniqueness
PyridostatinInduces telomere dysfunction; less specificity for RNALess RNA specificity than Pyridostatin Trifluoroacetate
RR82 Trifluoroacetate SaltSimilar G-quadruplex binding propertiesDifferent functional groups
Quindoline DerivativesCompete for binding with telomere-associated proteinsVarying structural characteristics

Pyridostatin Trifluoroacetate stands out due to its high specificity for RNA G-quadruplexes compared to its analogs, making it a valuable tool in both research and therapeutic contexts .

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

596.24957

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Marchand A, Granzhan A, Iida K, Tsushima Y, Ma Y, Nagasawa K, Teulade-Fichou M, Gabelica V. Ligand-Induced Conformational Changes with Cation Ejection upon Binding to Human Telomeric DNA G-Quadruplexes. J Am Chem Soc. 2015 Jan 6. [Epub ahead of print] PubMed PMID: 25525863.
2: Murat P, Zhong J, Lekieffre L, Cowieson NP, Clancy JL, Preiss T, Balasubramanian S, Khanna R, Tellam J. G-quadruplexes regulate Epstein-Barr virus-encoded nuclear antigen 1 mRNA translation. Nat Chem Biol. 2014 May;10(5):358-64. doi: 10.1038/nchembio.1479. Epub 2014 Mar 16. PubMed PMID: 24633353; PubMed Central PMCID: PMC4188979.
3: Murat P, Gormally MV, Sanders D, Di Antonio M, Balasubramanian S. Light-mediated in cell downregulation of G-quadruplex-containing genes using a photo-caged ligand. Chem Commun (Camb). 2013 Oct 4;49(76):8453-5. doi: 10.1039/c3cc44737e. PubMed PMID: 23949446; PubMed Central PMCID: PMC4155816.
4: Husby J, Todd AK, Platts JA, Neidle S. Small-molecule G-quadruplex interactions: Systematic exploration of conformational space using multiple molecular dynamics. Biopolymers. 2013 Dec;99(12):989-1005. doi: 10.1002/bip.22340. PubMed PMID: 23828641.
5: McLuckie KI, Di Antonio M, Zecchini H, Xian J, Caldas C, Krippendorff BF, Tannahill D, Lowe C, Balasubramanian S. G-quadruplex DNA as a molecular target for induced synthetic lethality in cancer cells. J Am Chem Soc. 2013 Jul 3;135(26):9640-3. doi: 10.1021/ja404868t. Epub 2013 Jun 25. PubMed PMID: 23782415; PubMed Central PMCID: PMC3964824.
6: Müller S, Sanders DA, Di Antonio M, Matsis S, Riou JF, Rodriguez R, Balasubramanian S. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells. Org Biomol Chem. 2012 Aug 28;10(32):6537-46. doi: 10.1039/c2ob25830g. Epub 2012 Jul 13. PubMed PMID: 22790277; PubMed Central PMCID: PMC3700226.
7: Mergny JL. Alternative DNA structures: G4 DNA in cells: itae missa est? Nat Chem Biol. 2012 Feb 15;8(3):225-6. doi: 10.1038/nchembio.793. PubMed PMID: 22337092.
8: Rodriguez R, Miller KM, Forment JV, Bradshaw CR, Nikan M, Britton S, Oelschlaegel T, Xhemalce B, Balasubramanian S, Jackson SP. Small-molecule-induced DNA damage identifies alternative DNA structures in human genes. Nat Chem Biol. 2012 Feb 5;8(3):301-10. doi: 10.1038/nchembio.780. PubMed PMID: 22306580; PubMed Central PMCID: PMC3433707.
9: Mela I, Kranaster R, Henderson RM, Balasubramanian S, Edwardson JM. Demonstration of ligand decoration, and ligand-induced perturbation, of G-quadruplexes in a plasmid using atomic force microscopy. Biochemistry. 2012 Jan 17;51(2):578-85. doi: 10.1021/bi201600g. Epub 2012 Jan 6. PubMed PMID: 22225525.
10: Koirala D, Dhakal S, Ashbridge B, Sannohe Y, Rodriguez R, Sugiyama H, Balasubramanian S, Mao H. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands. Nat Chem. 2011 Aug 28;3(10):782-7. doi: 10.1038/nchem.1126. PubMed PMID: 21941250; PubMed Central PMCID: PMC3277938.
11: McCauley MJ, Williams MC. Single-molecule biophysics: untying a nanoscale knot. Nat Chem. 2011 Sep 23;3(10):754-5. doi: 10.1038/nchem.1159. PubMed PMID: 21941242.

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